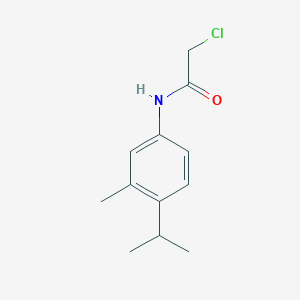

2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(3-methyl-4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8(2)11-5-4-10(6-9(11)3)14-12(15)7-13/h4-6,8H,7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMCODQAQSMRLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CCl)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide typically involves the reaction of 4-isopropyl-3-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Reactants: 4-isopropyl-3-methylaniline and chloroacetyl chloride.

Conditions: The reaction is performed in an inert solvent like dichloromethane at room temperature.

Procedure: The chloroacetyl chloride is added dropwise to a solution of 4-isopropyl-3-methylaniline and triethylamine in dichloromethane. The mixture is stirred for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The acetamide group can be reduced to form amines.

Biological Activity

2-Chloro-N-(4-isopropyl-3-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H16ClN

- Molecular Weight : 235.73 g/mol

The presence of the chloro group at the second position and the isopropyl and methyl substitutions on the aromatic ring are critical for its biological activity.

The mechanism of action for this compound involves interaction with specific molecular targets. It is hypothesized that this compound can bind to certain enzymes or receptors, altering their activity, which leads to various biological effects. The exact pathways depend on the biological system being studied.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related acetamides have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae. The presence of a chloro atom has been correlated with enhanced antibacterial activity by stabilizing interactions with target enzymes such as penicillin-binding proteins, promoting bacterial cell lysis .

Minimum Inhibitory Concentration (MIC) Studies :

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 10 | K. pneumoniae |

| N-(2-hydroxyphenyl)acetamide | >100 | Candida albicans |

Anti-inflammatory Effects

Similar compounds have also been evaluated for their anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. The inhibition of COX-1 and COX-2 can lead to reduced production of prostaglandins, which are mediators of inflammation . Preliminary results suggest that derivatives of acetamides may exhibit anti-inflammatory effects, although specific data for this compound is still needed.

Case Studies

- Antibacterial Efficacy Study : A study focused on the antibacterial efficacy of chloroacetamides highlighted that compounds with similar substitutions showed promising results against resistant strains of bacteria. The study emphasized the need for further investigation into the structure-activity relationship (SAR) to optimize these compounds for therapeutic use .

- Toxicity and Pharmacokinetics : In vitro toxicity analyses indicated that certain chloroacetamides have favorable profiles for future in vivo studies. The pharmacokinetic properties suggest good oral bioavailability, which is crucial for drug development .

Comparative Analysis

When comparing this compound with other acetamides, it is essential to consider their structural variations and resulting biological activities:

| Compound Name | Structural Features | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Chloro group, Isopropyl substitution | TBD | TBD |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Chloro group, Nitro substitution | Effective against K. pneumoniae | TBD |

| N-(4-hydroxyphenyl)acetamide | Hydroxy group instead of chloro | Limited activity against C. albicans | Moderate |

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the phenyl ring significantly influence physicochemical properties and biological activity. Key analogs include:

Key Observations :

- Steric Effects : Bulky substituents (e.g., isopropyl, diethyl) reduce reaction efficiency in synthesis but enhance target specificity in agrochemicals .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity of the acetamide carbonyl, enhancing reactivity in nucleophilic substitutions .

- Biological Activity : Dichlorophenyl and pyrazolyl derivatives exhibit antimicrobial properties, while alkyl-substituted analogs like alachlor are potent herbicides .

Crystallographic and Spectroscopic Insights

- Hydrogen Bonding : Intramolecular C–H···O and intermolecular N–H···O interactions stabilize molecular packing in analogs like 2-chloro-N-(4-fluorophenyl)acetamide . The isopropyl/methyl groups in the target compound may disrupt such interactions, altering solubility and melting points.

- Spectroscopy : NMR and IR data for analogs (e.g., 2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide) confirm characteristic peaks for chloroacetamide (C=O at ~1650–1700 cm⁻¹, C–Cl at ~700 cm⁻¹) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide, and how can reaction conditions be systematically optimized?

- Methodology :

- Stepwise Synthesis : Start with acetylation of 4-isopropyl-3-methylaniline using chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under controlled temperatures (273–298 K) . Triethylamine is often used as a base to neutralize HCl byproducts.

- Optimization : Employ Design of Experiments (DoE) principles to vary parameters (e.g., solvent polarity, temperature, molar ratios) and assess yield/purity via HPLC or GC-MS. Central Composite Design (CCD) is effective for identifying significant factors .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from toluene for high-purity crystals .

Q. How is structural characterization of this compound validated, and what analytical techniques are critical?

- Techniques :

- NMR Spectroscopy : Confirm regiochemistry via -NMR (e.g., acetamide proton at δ 2.1–2.3 ppm, aromatic protons in the 6.5–7.5 ppm range) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 254.08 for CHClNO) .

- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) for solid-state behavior insights .

Advanced Research Questions

Q. How can computational methods predict and resolve contradictions in reaction yields or byproduct formation?

- Approach :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways and identify intermediates. Compare activation energies of competing pathways (e.g., SN2 vs. elimination) .

- Contradiction Analysis : If experimental yields conflict with predictions, re-evaluate solvent effects (via COSMO-RS) or steric hindrance from the isopropyl group using molecular dynamics simulations .

Q. What strategies are effective for studying structure-activity relationships (SAR) in biological systems?

- Methodology :

- In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase or proteases) using dose-response curves (IC determination). Compare with structurally related acetamides (e.g., halogen-substituted analogs) to identify pharmacophores .

- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., binding affinity to kinase domains). Focus on substituent effects (e.g., chloro vs. fluoro) on binding .

Q. How can crystallographic data inform molecular interactions in material science or co-crystal engineering?

- Applications :

- Co-Crystal Design : Analyze hydrogen-bonding motifs (e.g., N–H···O or C–H···Cl) from X-ray data to design co-crystals with improved solubility or stability .

- Thermal Analysis : Pair DSC/TGA with crystallography to correlate melting points with lattice energy (e.g., stronger intermolecular forces in tightly packed crystals) .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activities across studies?

- Resolution :

- Meta-Analysis : Compile IC values from multiple studies and assess variability using ANOVA. Control for assay conditions (e.g., cell line differences, DMSO concentration) .

- Orthogonal Validation : Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. fluorescence assays) .

Q. Why might synthetic yields vary significantly under seemingly identical conditions?

- Root Causes :

- Trace Moisture : Chloroacetyl chloride is moisture-sensitive; even minor water contamination can hydrolyze the reagent, reducing yields. Use molecular sieves or anhydrous solvents .

- Steric Effects : The bulky isopropyl group may slow nucleophilic attack by the aniline. Kinetic studies (e.g., pseudo-first-order rate constants) can quantify steric hindrance .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.